Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone
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Overview
Description
Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone: is a complex organic compound that features a biphenyl group, a piperazine ring, and an ethoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Piperazine Ring Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the biphenyl compound.
Ethoxybenzyl Group Addition: The ethoxybenzyl group is added via a reductive amination reaction, where an ethoxybenzaldehyde reacts with the piperazine derivative in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethoxybenzyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The biphenyl and ethoxybenzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the piperazine ring and ethoxybenzyl group.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the biphenyl and ethoxybenzyl groups.
Scientific Research Applications
Chemistry
In chemistry, Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its piperazine ring is a common motif in many pharmaceuticals, and the biphenyl group can enhance the compound’s binding affinity to biological targets.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further modifications.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the biphenyl group can enhance binding affinity through hydrophobic interactions. The ethoxybenzyl group can further modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
- Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone
- 4-(4-Ethoxyphenyl)-4-(4-fluorophenyl)piperazin-1-yl)methanone
Uniqueness
Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone is unique due to the presence of the ethoxybenzyl group, which can enhance its solubility and pharmacokinetic properties compared to similar compounds. The combination of the biphenyl group and piperazine ring also provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-2-30-25-14-8-21(9-15-25)20-27-16-18-28(19-17-27)26(29)24-12-10-23(11-13-24)22-6-4-3-5-7-22/h3-15H,2,16-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGQLERTFOTWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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